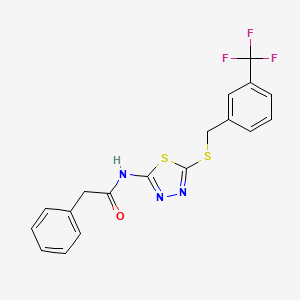
2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide" is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiadiazole ring, the trifluoromethyl group, and the acetamide moiety. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For instance, compounds with a benzothiazole core have been synthesized using cyclocondensation reactions and further functionalized with acetamide groups . Similarly, benzothiazole derivatives have been prepared by reacting aminobenzoic acid with amino thiophenol, followed by acetylation and substitution with heterocyclic thio compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been determined using techniques such as NMR, FTIR, MS, and elemental analysis . These compounds often exhibit complex intermolecular interactions, including hydrogen bonding and π interactions, which can influence their biological activity and solubility . The specific geometry and electronic distribution of the compound would likely contribute to its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings. For example, the introduction of a trifluoromethyl group can increase the electrophilic character of the molecule, potentially affecting its reactivity in biological systems . The thiadiazole ring is also known to participate in various chemical reactions, which could be exploited in the design of new drugs or functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity (pKa), are crucial for their pharmacokinetic and pharmacodynamic profiles. The pKa values of similar compounds have been determined using UV spectroscopy, indicating the protonation states under physiological conditions . These properties are essential for understanding the compound's behavior in biological systems and can guide the optimization of its pharmacological properties.
科学的研究の応用
Synthesis and Structural Analysis
Structural Properties : Researchers have synthesized compounds closely related to 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, providing insights into their structural properties. For example, the synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has been explored, revealing their V-shaped molecular structure and intermolecular interactions that generate 3-D arrays through various hydrogen bonds and π interactions (Boechat et al., 2011).
Antitumor and Anticancer Applications
Antitumor Activity : Compounds bearing the 1,3,4-thiadiazol moiety, including derivatives of 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for antitumor activity. Notably, new derivatives synthesized using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group exhibited considerable anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).
Antibacterial and Antimicrobial Applications
Antibacterial Agents : The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide has been reported, with these compounds exhibiting significant antibacterial activity. This research underscores the utility of thiadiazolyl acetamides and their derivatives as potential antibacterial agents (Ramalingam et al., 2019).
Antioxidant Activities
Antioxidant Evaluation : The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities have been carried out. These studies provide a foundation for understanding the role of thiadiazole derivatives in combating oxidative stress and their potential therapeutic applications (Hamama et al., 2013).
Material Science Applications
Electroluminescence and Emission : Research into the design and synthesis of star-shaped single-polymer systems incorporating thiadiazole derivatives has been conducted, focusing on achieving saturated white electroluminescence and amplified spontaneous emission. These findings are crucial for the development of new materials for optoelectronic applications (Liu et al., 2016).
特性
IUPAC Name |
2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-4-7-13(9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOMSHQUAWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)
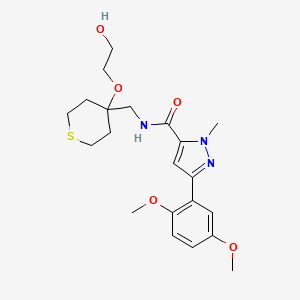
![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
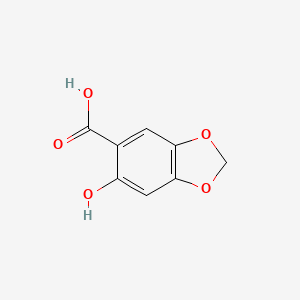
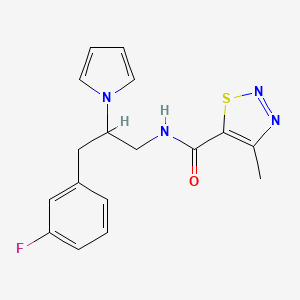
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)
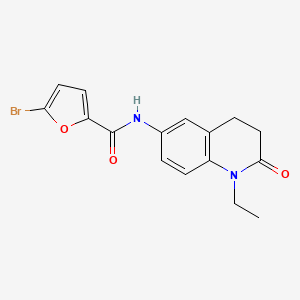
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
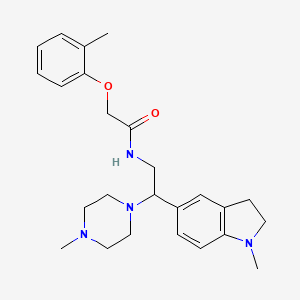
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
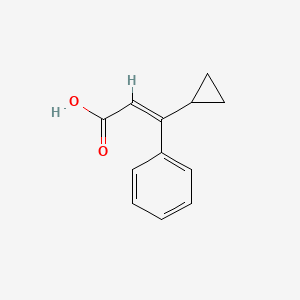
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)